3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one
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Overview
Description
3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one is a complex organic compound characterized by its pyrimidinone core structure substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Grignard reagents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4′-Methylphenyl)-8-Methylxanthine: Shares a similar aromatic structure but differs in the core heterocyclic system.
4-Methylpropiophenone: Another aromatic compound with a methyl group, but with different functional groups and properties.
Uniqueness
3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88440-01-1 |
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Molecular Formula |
C29H22N2O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-28(24-15-9-4-10-16-24)30-27(23-13-7-3-8-14-23)26(29(31)32)22-11-5-2-6-12-22/h2-20H,1H3 |
InChI Key |
YHVWIKVBGJJUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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